Cas no 1032568-63-0 (Copanlisib)

Copanlisib is a selective phosphatidylinositol 3-kinase (PI3K) inhibitor, specifically targeting the alpha and delta isoforms of PI3K. It is primarily used in the treatment of relapsed or refractory follicular lymphoma. The compound exhibits potent inhibitory activity against PI3K-α and PI3K-δ, which are often dysregulated in hematologic malignancies. Copanlisib is administered intravenously, allowing for controlled pharmacokinetics and reduced variability in drug exposure. Its mechanism of action disrupts key signaling pathways involved in cell proliferation and survival. Clinical studies have demonstrated its efficacy in inducing tumor regression, particularly in patients with PI3K pathway-altered cancers. The drug's selectivity contributes to a manageable safety profile compared to broader kinase inhibitors.
Copanlisib structure
Copanlisib structure
商品名:Copanlisib
CAS番号:1032568-63-0
MF:C23H28N8O4
メガワット:480.5196
MDL:MFCD18633201
CID:837858
PubChem ID:135565596

Copanlisib 化学的及び物理的性質

名前と識別子

    • BAY80-6946
    • BAY 80-6946 (Copanlisib)
    • 2-amino-N-[7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1 ,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide
    • 2-Amino-N.N-diaethyl-toluolsulfonamid-(4)
    • 2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo-[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide
    • 2-amino-toluene-4-sulfonic acid diethylamide
    • 2-Amino-toluol-4-sulfonsaeure-diaethylamid
    • Copanlisib
    • Copanlisib(BAY80-6946)
    • 7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine
    • 2-Amino-N-[2,3-dihydro-7-methoxy-8-[3-(4-morpholinyl)propoxy]imidazo[1,2-c]quinazolin-5-yl]-5-pyrimidinecarboxamide
    • 5-Pyrimidinecarboxamide, 2-amino-N-[2,3-dihydro-7-methoxy-8-[3-(4-morpholinyl)propoxy]imidazo[1,2-c]quinazolin-5-yl]-
    • Aliqopa
    • WI6V529FZ9
    • 2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide
    • AK172384
    • 2-amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide
    • Copan
    • Copanlisib (BAY 80-6946)
    • Copanlisib tris-HCl
    • CS-0741
    • NS00072920
    • AKOS025290222
    • CHEBI:173077
    • NSC816437
    • Copanlisib [INN]
    • BAY-80-6946 tris-HCl
    • BCP04754
    • NSC809693
    • NCGC00346457-01
    • NCGC00346457-04
    • 2-amino-N-{7-methoxy-8-[3-(morpholin-4-yl)propoxy]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}pyrimidine-5-carboxamide
    • 2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide
    • BRD-K24666289-001-02-3
    • NSC-816437
    • BAY 80-6946?
    • NSC-800076
    • NSC-809693
    • 2-amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo(1,2-c)quinazolin-4-yl)pyrimidine-5-carboxamide
    • 1032568-63-0
    • BAY 80-6946; Copanlisib
    • DB12483
    • NCGC00346457-05
    • GTPL7875
    • BAY 80-6946(Copanlisib)?
    • UNII-WI6V529FZ9
    • BAY 80-6946
    • VS-0128
    • NSC760443
    • BRD-K24666289-001-04-9
    • CHEMBL3218576
    • PB22956
    • 2-amino-N-[(5E)-7-methoxy-8-[3-(morpholin-4-yl)propoxy]-1H,2H,3H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide
    • SCHEMBL1655478
    • PZBCKZWLPGJMAO-UHFFFAOYSA-N
    • BAY-80-6946
    • DTXSID00145728
    • BC164810
    • copanlisibum
    • Copanlisib (USAN/INN)
    • D10867
    • Q19903876
    • 2-AMINO-N-(7-METHOXY-8-(3-(MORPHOLIN-4-YL)PROPOXY)-2,3-DIHYDROIMIDAZO(1,2-C)QUINAZOLIN-5-YL(PYRIMIDINE-5-CARBOXAMIDE
    • COPANLISIB [MI]
    • 2-AMINO-N-(7-METHOXY-8-(3-MORPHOLIN-4-YLPROPOXY)-2,3-DIHYDROIMIDAZO(1,2-C)QUINAZOLIN-5-YL)PYRIMIDINE-5-CARBOXAMIDE
    • Copanlisib [USAN:INN]
    • EX-A2005
    • 2-amino-N-{7-methoxy-8-[3-(morpholin-4-yl)propoxy]-1H,2H,3H-imidazo[1,2-c]quinazolin-5-ylidene}pyrimidine-5-carboxamide
    • BAY-806946
    • COPANLISIB [USAN]
    • AC-28438
    • NCGC00346457-02
    • 5-PYRIMIDINECARBOXAMIDE, 2-AMINO-N-(2,3-DIHYDRO-7-METHOXY-8-(3-(4-MORPHOLINYL)PROPOXY)IMIDAZO(1,2-C)QUINAZOLIN-5-YL)-
    • SCHEMBL13084037
    • NSC-760443
    • HY-15346
    • s2802
    • COPANLISIB [WHO-DD]
    • Copanlisib; BAY-80-6946
    • NSC800076
    • BDBM50204093
    • 2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1.2-c]quinazolin-5-yl]pyrimidine-5-carboxamide
    • MFCD18633201
    • MDL: MFCD18633201
    • インチ: 1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27)/b29-23+
    • InChIKey: MWYDSXOGIBMAET-BYNJWEBRSA-N
    • ほほえんだ: O1C([H])([H])C([H])([H])N(C([H])([H])C1([H])[H])C([H])([H])C([H])([H])C([H])([H])OC1C([H])=C([H])C2C(C=1OC([H])([H])[H])=N/C(=N\C(C1=C([H])N=C(N([H])[H])N=C1[H])=O)/N1C([H])([H])C([H])([H])N([H])C1=2

計算された属性

  • せいみつぶんしりょう: 480.22300
  • どういたいしつりょう: 480.22335140g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 9
  • 重原子数: 35
  • 回転可能化学結合数: 7
  • 複雑さ: 974
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 140

じっけんとくせい

  • 色と性状: 固体粉末、動力
  • 密度みつど: 1.51
  • ゆうかいてん: No data available
  • ふってん: No data available
  • フラッシュポイント: No data available
  • ようかいど: 生物体外In Vitro:1M HCl : 100 mg/mL(208.11 mM;Need ultrasonic)DMSO溶解度< 1 mg/mL(insoluble or slightly soluble)H2O< 0.1 mg/mL(insoluble)
  • PSA: 146.23000
  • LogP: 0.37240

Copanlisib セキュリティ情報

Copanlisib 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026700-10mg
Copanlisib
1032568-63-0 98%
10mg
¥3534 2023-09-11
Ambeed
A199526-250mg
2-Amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide
1032568-63-0 98%
250mg
$228.0 2025-02-20
ChemScence
CS-0741-10mg
Copanlisib
1032568-63-0 99.50%
10mg
$90.0 2022-04-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C873222-1mg
Copanlisib (BAY 80-6946)
1032568-63-0 99%
1mg
¥911.00 2022-09-02
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6322-100 mg
Copanlisib
1032568-63-0 99.88%
100MG
¥7950.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci19774-5mg
BAY 80-6946 (Copanlisib)
1032568-63-0 98%
5mg
¥1622.00 2023-09-09
Apollo Scientific
BISN0096-10mg
Copanlisib
1032568-63-0
10mg
£155.00 2022-10-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BN647-25mg
Copanlisib
1032568-63-0 98+%
25mg
4320CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BN647-5mg
Copanlisib
1032568-63-0 98+%
5mg
1649CNY 2021-05-08
Ambeed
A199526-100mg
2-Amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide
1032568-63-0 98%
100mg
$142.0 2025-02-20

Copanlisib 関連文献

Copanlisibに関する追加情報

Introduction to Copanlisib (CAS No: 1032568-63-0) and Its Emerging Applications in Modern Medicine

Copanlisib, chemically identified by the CAS No: 1032568-63-0, represents a significant advancement in the field of targeted cancer therapy. As a potent inhibitor of phosphoinositide 3-kinase (PI3K), Copanlisib has garnered considerable attention for its mechanism of action and clinical efficacy, particularly in the treatment of hematologic malignancies. This compound belongs to the class of small-molecule inhibitors that selectively target PI3K enzymes, which play a crucial role in cellular signaling pathways involved in proliferation, survival, and metabolism. The development of Copanlisib has been driven by the need for more effective and less toxic alternatives to traditional chemotherapeutic agents, especially for patients with relapsed or refractory lymphomas and other cancers.

The PI3K/AKT/mTOR signaling pathway is aberrantly activated in a wide range of cancers, contributing to tumor growth, resistance to therapy, and metastasis. By inhibiting PI3Kδ (a isoform predominantly expressed in hematologic cells), Copanlisib disrupts this critical pathway, leading to reduced phosphorylation of downstream targets such as AKT and mTOR. This disruption ultimately results in decreased cell viability, induction of apoptosis, and inhibition of tumor progression. The selectivity of Copanlisib for PI3Kδ over other isoforms minimizes off-target effects and reduces the incidence of adverse reactions, making it a promising therapeutic option.

Recent clinical trials have demonstrated the efficacy of Copanlisib in patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma. In a phase II study published in the *Journal of Clinical Oncology*, Copanlisib showed an overall response rate of approximately 50% in patients who had received at least two prior therapies. The study also highlighted the drug's manageable safety profile, with most adverse events being mild to moderate in severity. These findings have led to the approval of Copanlisib by regulatory agencies such as the U.S. Food and Drug Administration (FDA) for the treatment of certain types of non-Hodgkin lymphoma.

Beyond its established role in hematologic malignancies, research is ongoing to explore the potential applications of Copanlisib in solid tumors. Preclinical studies suggest that Copanlisib may also be effective against cancers with mutations or amplifications in PI3K-related pathways. Additionally, combination therapies involving Copanlisib with other targeted agents or immunotherapy approaches are being investigated to enhance therapeutic outcomes. For instance, studies have shown that pairing Copanlisib with anti-PD-1 antibodies may synergize to improve anti-tumor immunity and overcome drug resistance.

The chemical structure of Copanlisib (CAS No: 1032568-63-0) is characterized by its ability to bind tightly to the ATP-binding site of PI3Kδ, thereby inhibiting its enzymatic activity. This high affinity is achieved through specific interactions with key amino acid residues within the PI3Kδ active site. Structural biology techniques such as X-ray crystallography have been instrumental in elucidating these interactions, providing insights into how Copanlisib exerts its therapeutic effects. These structural insights have also guided efforts to optimize the compound's pharmacokinetic properties, solubility, and bioavailability.

In conclusion, Copanlisib (CAS No: 1032568-63-0) represents a significant breakthrough in targeted cancer therapy. Its ability to selectively inhibit PI3Kδ has demonstrated clinical efficacy in hematologic malignancies and holds promise for future applications in solid tumors. Ongoing research continues to uncover new therapeutic strategies involving Copanlisib, including combination therapies and novel drug formulations. As our understanding of cancer biology evolves, compounds like Copanlisib will play an increasingly important role in shaping the future of oncology treatment.

おすすめ記事

推奨される供給者
atkchemica
(CAS:1032568-63-0)Copanlisib
CL17310
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:1032568-63-0)Copanlisib
A855662
清らかである:99%/99%
はかる:250mg/1g
価格 ($):205.0/562.0